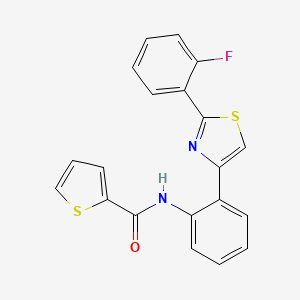
5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide” is a derivative of N-(thiophen-2-yl) nicotinamide . It is synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 . This is followed by a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis
The molecular structure of this compound is confirmed by NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and Suzuki cross-coupling reactions . The effect of various substituents was observed on values of the HOMO–LUMO energy gap and hyperpolarizability .Wissenschaftliche Forschungsanwendungen
Enzyme Substrate Specificity and Detoxication
Nicotinamide methyltransferase, acting on nicotinamide and its analogs like thionicotinamide, is crucial for detoxicating various alkaloids in vivo. This enzyme's specificity towards a range of substrates, including poor analogs such as quinoline and isoquinoline, underlines its potential role in biological detoxication processes. This insight suggests that analogs of nicotinamide, including those structurally related to 5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide, may also be substrates for this enzyme, implying their involvement in detoxication or toxicity modulation mechanisms (Alston & Abeles, 1988).
Molecular Coordination Complexes
Research into nicotinamide and its analogs' coordination complexes, especially with metals like mercury(II), reveals their potential in forming monodentate ligands and possibly bidentate bridging ligands in polymeric structures. Such studies open avenues for employing nicotinamide derivatives in designing new coordination compounds with significant implications in materials science and catalysis (Ahuja, Singh, & Rai, 1975).
Inhibition of Mycobacterium tuberculosis
The enzyme nicotinamidase, crucial in the NAD+ salvage pathway of Mycobacterium tuberculosis, represents a target for therapeutic intervention. Its ability to hydrolyze nicotinamide to nicotinic acid and its role in activating the prodrug pyrazinamide into pyrazinoic acid highlight the potential of nicotinamide analogs in TB drug development. This emphasizes the significance of structural analogs of nicotinamide in designing inhibitors or prodrugs for TB treatment (Seiner, Hegde, & Blanchard, 2010).
Synthesis and Antimicrobial Activity
The synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization to thieno[2,3-b]pyridines, as well as further derivatives, showcases the chemical versatility and potential biomedical applications of nicotinamide analogs. Some newly synthesized compounds exhibit significant in vitro antimicrobial activities, underlining the utility of nicotinamide derivatives in medicinal chemistry and drug discovery efforts (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is synthesized via a suzuki cross-coupling reaction of 5-bromo-n-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . This suggests that it may interact with its targets through similar mechanisms, potentially involving the formation of covalent bonds with target molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it is plausible that it may interact with pathways involving pyrazine or thiophene moieties . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its synthetic route and the known biological activities of similar compounds, it may have potential applications in various fields, including medicinal chemistry . .
Eigenschaften
IUPAC Name |
5-bromo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4OS/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAYGGFFHQLUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2999084.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2999087.png)
![4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2999088.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999089.png)
![(E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acrylamide](/img/structure/B2999091.png)



![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2999097.png)
![N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2999099.png)
amino}pyridine-4-boronic acid](/img/structure/B2999101.png)
![N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine](/img/structure/B2999102.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)butanamide](/img/structure/B2999103.png)

